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molecular formula C13H15N3O2 B8562732 3-amino-8-(1-piperazinyl)-2H-1-benzopyran-2-one CAS No. 257614-79-2

3-amino-8-(1-piperazinyl)-2H-1-benzopyran-2-one

Cat. No. B8562732
M. Wt: 245.28 g/mol
InChI Key: AHWHLBJKIFHNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07776860B2

Procedure details

Step 5 was the hydrolysis of the amide function of N-(8-(1-piperazinyl)-2-oxo-2H-1-benzopyran-3-yl-)acetamide (5*) using hydrochloric acid. This resulted in the trihydrochloric acid salt of 3-amino-8-(1-piperazinyl)-2H-1-benzopyran-2-one (6*).
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[C:16]3[O:15][C:14](=[O:17])[C:13]([NH:18]C(=O)C)=[CH:12][C:11]=3[CH:10]=[CH:9][CH:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.Cl>>[NH2:18][C:13]1[C:14](=[O:17])[O:15][C:16]2[C:7]([N:1]3[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]3)=[CH:8][CH:9]=[CH:10][C:11]=2[CH:12]=1

Inputs

Step One
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCNCC1)C1=CC=CC=2C=C(C(OC21)=O)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC=1C(OC2=C(C1)C=CC=C2N2CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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